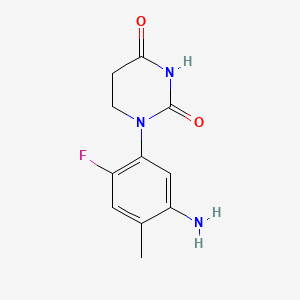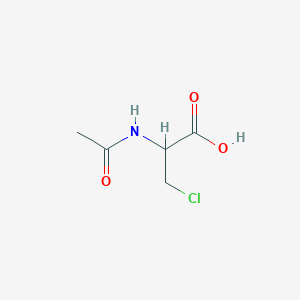
3-Chloro-2-acetamidopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-acetamidopropanoic acid is an organic compound with the molecular formula C₅H₈ClNO₃. It is a derivative of alanine, where the amino group is acetylated and the alpha carbon is substituted with a chlorine atom. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-acetamidopropanoic acid typically involves the chlorination of 2-acetamidopropanoic acid. One common method is the reaction of 2-acetamidopropanoic acid with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the alpha position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-acetamidopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 3-chloroalanine.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Products like 3-hydroxy-2-acetamidopropanoic acid or 3-amino-2-acetamidopropanoic acid.
Hydrolysis: 3-chloroalanine.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-2-acetamidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-acetamidopropanoic acid involves its interaction with biological molecules. The chlorine atom can act as an electrophile, facilitating nucleophilic substitution reactions with amino acids and proteins. This can lead to modifications in protein structure and function, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloroalanine: Similar structure but lacks the acetamido group.
2-Acetamidopropanoic acid: Similar structure but lacks the chlorine atom.
3-Hydroxy-2-acetamidopropanoic acid: Similar structure but has a hydroxyl group instead of a chlorine atom.
Uniqueness
3-Chloro-2-acetamidopropanoic acid is unique due to the presence of both the chlorine atom and the acetamido group, which confer distinct reactivity and biological properties. This combination allows for specific interactions with biological molecules and makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H8ClNO3 |
|---|---|
Peso molecular |
165.57 g/mol |
Nombre IUPAC |
2-acetamido-3-chloropropanoic acid |
InChI |
InChI=1S/C5H8ClNO3/c1-3(8)7-4(2-6)5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10) |
Clave InChI |
XANBGXXYELHFIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


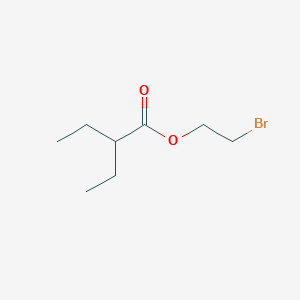
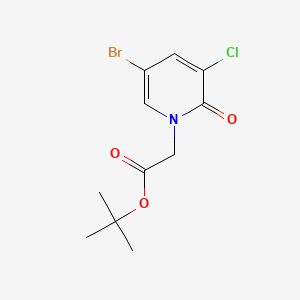



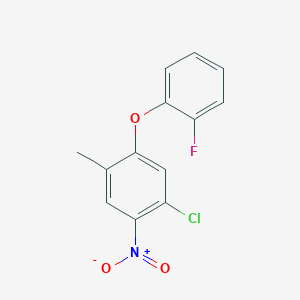
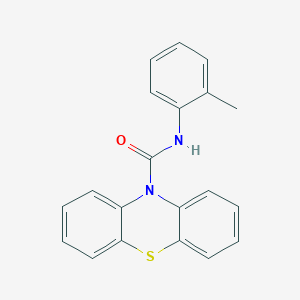
![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)
![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)

